molecular formula C10H11F3O2 B1403574 2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol CAS No. 1243280-85-4

2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol

Cat. No. B1403574
M. Wt: 220.19 g/mol
InChI Key: IINQPAKRGOLQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H8O2F3. It is a colorless liquid with a pleasant odor and is soluble in most organic solvents. 2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol has become increasingly popular in recent years due to its unique properties and potential applications in various fields, such as medicine, agriculture, and chemistry.

Scientific Research Applications

Environmental Significance and Biodegradation

Phenolic compounds are recognized for their environmental presence and impact. Research on their occurrence, toxicity, and biodegradation pathways highlights the need for understanding the environmental fate of synthetic and natural phenolics. For example, studies on chlorogenic acid and its derivatives emphasize the compound's antioxidant, antibacterial, and hepatoprotective properties, indicating its potential environmental and therapeutic relevance (Naveed et al., 2018). Additionally, the review on antimicrobial triclosan and its by-products discusses environmental persistence and toxicity, pointing towards the ecological implications of widespread phenolic usage (Bedoux et al., 2012).

Health Implications and Pharmacological Potential

Numerous studies have explored the pharmacological applications of phenolic compounds, underscoring their potential in addressing various health issues. For instance, the pharmacological review of chlorogenic acid reveals its broad therapeutic roles, including anti-inflammatory and cardioprotective effects, suggesting a promising avenue for medical research and dietary supplementation (Naveed et al., 2018). Similarly, research on the bioactivities of thymol indicates its antioxidant and antimicrobial properties, supporting its use in pharmaceutical development (Meeran et al., 2017).

Industrial and Technological Applications

Phenolic compounds have also found applications in industrial and technological contexts, particularly in the development of sustainable materials and chemicals. For example, the conversion of biomass to furan derivatives, including phenolic precursors, highlights the role of these compounds in producing sustainable polymers and fuels, reflecting the growing interest in green chemistry solutions (Chernyshev et al., 2017).

properties

IUPAC Name

2-propan-2-yloxy-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c1-6(2)15-9-4-3-7(5-8(9)14)10(11,12)13/h3-6,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINQPAKRGOLQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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